2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile
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Overview
Description
2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile is a chemical compound with the molecular formula C9H10N2OS and a molecular weight of 194.25 g/mol . This compound features a thienyl ring substituted with a methoxyethanimidoyl group and an acetonitrile group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile typically involves the reaction of 2-thiophenecarboxaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a dehydration reaction using acetic anhydride to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Scientific Research Applications
2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxyethanimidoyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds to 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile include:
2-[5-(Methoxyethanimidoyl)-2-furyl]acetonitrile: Similar structure but with a furan ring instead of a thienyl ring.
2-[5-(Methoxyethanimidoyl)-2-pyridyl]acetonitrile: Contains a pyridine ring, offering different electronic properties.
2-[5-(Methoxyethanimidoyl)-2-phenyl]acetonitrile: Features a phenyl ring, which can affect the compound’s reactivity and interactions.
These compounds share structural similarities but differ in their electronic and steric properties, leading to unique reactivity and applications.
Properties
IUPAC Name |
2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-7(11-12-2)9-4-3-8(13-9)5-6-10/h3-4H,5H2,1-2H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUFFSDRIPGARF-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(S1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC)/C1=CC=C(S1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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